![molecular formula C23H25N5O3S B2655019 5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-52-4](/img/structure/B2655019.png)
5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural motifs common in medicinal chemistry, including a piperazine ring and a 1,2,4-triazole ring. Piperazine rings are found in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . The 1,2,4-triazole ring is another common feature in medicinal chemistry, often associated with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Properties
- Synthesis and Antimicrobial Activities: Derivatives of 1,2,4-triazole, including compounds similar to the specified chemical, have been synthesized and demonstrated to possess antimicrobial activities against various microorganisms. These compounds have shown potential in treating bacterial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
- Synthesis and Evaluation of Anti-Inflammatory Activity: Some 1,2,4-triazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. The findings indicate that these compounds, including ones structurally similar to the specified chemical, may have potential therapeutic applications in reducing inflammation and pain (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).
Anticancer Properties
- Molecular Docking Studies as EGFR Inhibitors: Compounds with 1,2,4-triazole structures have been studied for their potential anticancer properties. Molecular docking studies suggest that they can act as effective epidermal growth factor receptor (EGFR) inhibitors, indicating their potential use in cancer treatment (Karayel, 2021).
Pharmaceutical Synthesis
- Synthesis of Novel Compounds: The chemical structure of 1,2,4-triazoles, closely related to the specified compound, has been utilized in the synthesis of various novel pharmaceutical compounds. These syntheses explore the potential of these compounds in developing new drugs with diverse biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007; Patel, Patel, Kumari, & Patel, 2012).
Solubility and Pharmacokinetics
- Solubility Thermodynamics: The solubility and thermodynamic properties of 1,2,4-triazole derivatives are crucial in determining their effectiveness as pharmaceutical agents. Studies have been conducted to understand these properties, aiding in the development of drugs with better bioavailability and efficacy (Volkova, Levshin, & Perlovich, 2020).
Pharmacological Evaluation
- Anti-HIV Potential: Some derivatives of 1,2,4-triazoles have been synthesized and evaluated for their potential as anti-HIV agents. While the specific efficacy against HIV varies, this research indicates a direction for developing new antiviral drugs (Liu, Shih, & Lee, 1993).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-[(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-30-18-8-6-17(7-9-18)26-10-12-27(13-11-26)20(16-4-3-5-19(14-16)31-2)21-22(29)28-23(32-21)24-15-25-28/h3-9,14-15,20,29H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXBTRBKZUAETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=CC=C3)OC)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

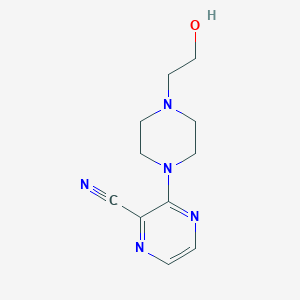
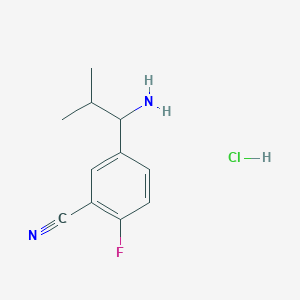
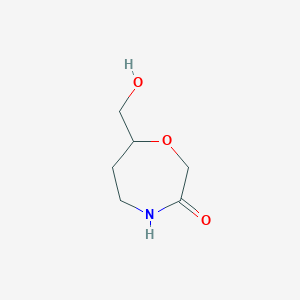
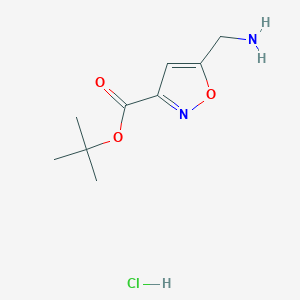
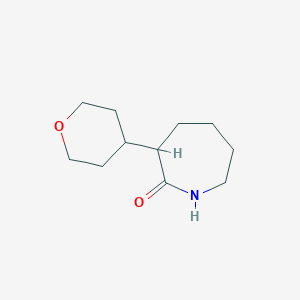
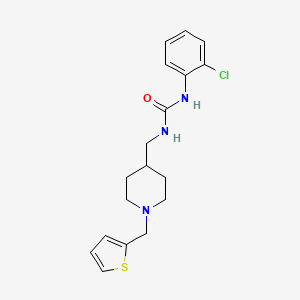
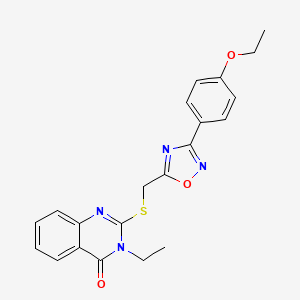

![(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B2654949.png)

![2-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2654952.png)

![2-(Phenylmethoxycarbonylamino)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2654956.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B2654958.png)